molecular formula C19H28N2O4 B12330518 1-Benzyl 4-(tert-butyl) (r)-5-methyl-1,4-diazepane-1,4-dicarboxylate CAS No. 1030377-25-3

1-Benzyl 4-(tert-butyl) (r)-5-methyl-1,4-diazepane-1,4-dicarboxylate

Cat. No.: B12330518
CAS No.: 1030377-25-3
M. Wt: 348.4 g/mol
InChI Key: XLSSEJRFMLKZQO-OAHLLOKOSA-N
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Description

1-Benzyl 4-(tert-butyl) (R)-5-methyl-1,4-diazepane-1,4-dicarboxylate is a chiral diazepane derivative critical in pharmaceutical synthesis. It serves as a key intermediate in the production of suvorexant, a dual orexin receptor antagonist used to treat insomnia . Structurally, it features a seven-membered 1,4-diazepane ring with two nitrogen atoms, a methyl group at the 5-position (R-configuration), and benzyl/tert-butyl ester protecting groups at the 1- and 4-positions, respectively. Its enantiomeric purity is achieved via chiral stationary-phase HPLC resolution of racemic precursors . The compound is commercially available in high purity (≥97%) and is utilized in both academic and industrial settings for scalable syntheses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1030377-25-3

Molecular Formula

C19H28N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

1-O-benzyl 4-O-tert-butyl (5R)-5-methyl-1,4-diazepane-1,4-dicarboxylate

InChI

InChI=1S/C19H28N2O4/c1-15-10-11-20(12-13-21(15)18(23)25-19(2,3)4)17(22)24-14-16-8-6-5-7-9-16/h5-9,15H,10-14H2,1-4H3/t15-/m1/s1

InChI Key

XLSSEJRFMLKZQO-OAHLLOKOSA-N

Isomeric SMILES

C[C@@H]1CCN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC1CCN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Diazepane Ring Formation

The 1,4-diazepane ring is constructed through cyclization reactions. A representative protocol involves:

  • Cyclization of diamines : Reacting 1,3-diaminopropane derivatives with diethyl malonate in the presence of p-toluenesulfonic acid (PTSA) yields the diazepane core.
  • Ring expansion : Treating pyrrolidine derivatives with chloroacetyl chloride followed by intramolecular alkylation forms the seven-membered ring.

Example conditions :

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Catalyst: PTSA (5 mol%)
  • Temperature: Reflux at 80°C for 12 hours.

Stereochemical Control

Enantioselective synthesis is achieved through:

  • Chiral resolution : Cocrystallizing racemic intermediates with (R)-TED to isolate the (R)-enantiomer.
  • Asymmetric catalysis : Using chiral ligands like (R)-BINAP in palladium-catalyzed couplings.

Example resolution protocol :

  • Dissolve racemic benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride in acetonitrile.
  • Add (R)-TED (1.1 equiv) and stir at 25°C for 48 hours.
  • Filter the cocrystal and dissociate with water to isolate (R)-enantiomer.

Optimization and Purification

Reaction Optimization

  • Coupling agents : HATU outperforms EDCl/HOBt in amide bond formation, yielding >98% conversion.
  • Solvent effects : DMF enhances solubility of intermediates compared to THF.

Comparative data :

Parameter HATU/DMF EDCl/HOBt/THF
Reaction time 2 hours 6 hours
Yield 98% 75%
Purity (HPLC) 99.5% 92%

Data adapted from.

Purification Techniques

  • Prep-HPLC : Used for final product purification under basic conditions (pH 10).
  • Column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients.

Scalability and Industrial Production

Large-scale synthesis (≥1 kg) employs:

  • Continuous flow reactors : For Boc protection and reductive amination steps, reducing reaction time by 70%.
  • Process analytical technology (PAT) : In-line IR spectroscopy monitors reaction progress.

Case study :

  • A pilot plant achieved 85% overall yield using:
    • 100 L stainless steel reactor
    • Automated temperature control (±1°C)
    • In-situ crystallization for enantiomer separation.

Challenges and Solutions

Epimerization Risk

  • Issue : Racemization during Boc deprotection with HCl/dioxane.
  • Solution : Use TFA/DCM at −20°C to minimize stereochemical loss.

Byproduct Formation

  • Issue : Over-alkylation during benzylation.
  • Mitigation : Limit benzyl chloroformate to 1.05 equiv and monitor via LC-MS.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl 4-(tert-butyl) ®-5-methyl-1,4-diazepane-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butyl positions using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous conditions.

    Substitution: Sodium hydride in dimethyl sulfoxide or alkyl halides in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chiral Resolution and Drug Development

One of the prominent applications of this compound is in the field of medicinal chemistry, particularly in drug development. The chiral nature of 1-Benzyl 4-(tert-butyl) (R)-5-methyl-1,4-diazepane-1,4-dicarboxylate makes it a candidate for chiral resolution processes. It can serve as an intermediate in the synthesis of pharmaceuticals like suvorexant, a medication used for insomnia treatment. The ability to resolve chiral compounds is crucial for enhancing the efficacy and safety profiles of drugs .

Neuropharmacological Studies

Research has indicated that derivatives of this compound may exhibit neuropharmacological activities. Studies suggest that compounds similar to this compound could interact with neurotransmitter systems, potentially leading to new treatments for neurological disorders .

Building Block for Complex Molecules

In organic synthesis, this compound can act as a versatile building block for constructing more complex molecular architectures. Its functional groups allow for various chemical transformations, including esterification and amidation reactions. This property makes it valuable in synthetic pathways aiming to produce biologically active compounds or novel materials .

Catalysis

The compound's structure enables it to participate in catalytic processes. Research indicates its potential use as a catalyst or co-catalyst in organic reactions, contributing to more efficient synthetic routes with higher yields and fewer by-products .

Polymer Chemistry

In material science, this compound can be utilized in the development of polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability. Additionally, it may impart unique functionalities such as improved solubility and processability .

Case Study 1: Chiral Resolution Process

A notable case study involved the application of this compound in the chiral resolution process for synthesizing suvorexant derivatives. Researchers developed a method using cocrystallization techniques that improved the yield of the desired chiral form significantly while minimizing waste products .

Case Study 2: Neuropharmacological Screening

Another study examined the neuropharmacological effects of related diazepane derivatives on animal models exhibiting anxiety-like behaviors. The results suggested that these compounds could modulate neurotransmitter levels effectively, indicating their potential as anxiolytic agents .

Mechanism of Action

The mechanism of action of 1-Benzyl 4-(tert-butyl) ®-5-methyl-1,4-diazepane-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Diazepane-Based Analogues

Compound Name Substituents Key Features Applications Reference
1-Benzyl 4-(tert-butyl) (R)-5-methyl-1,4-diazepane-1,4-dicarboxylate 5-methyl (R), benzyl, tert-butyl esters Chiral intermediate; enantiomeric resolution via Chiralpak AD column Synthesis of suvorexant
1-Benzyl 4-(tert-butyl) 6-(hydroxymethyl)-1,4-diazepane-1,4-dicarboxylate 6-hydroxymethyl Additional hydroxymethyl group for functionalization PROTACs and drug derivatization
1-Benzyl-1,4-diazepan-5-one 5-keto group Oxidized diazepane backbone Pharmaceutical intermediates

Analysis :

  • The target compound’s methyl group at the 5-position enhances steric control during enantiomeric resolution, unlike the hydroxymethyl variant, which offers a reactive site for further conjugation .
  • The 5-keto derivative (1-Benzyl-1,4-diazepan-5-one) lacks ester protections, making it prone to nucleophilic attacks, whereas the tert-butyl/benzyl esters in the target compound stabilize the structure during synthesis .

Piperazine and Piperidine Derivatives

Table 2: Six-Membered Ring Analogues

Compound Name Core Structure Substituents Key Features Applications Reference
1-Benzyl 4-methyl piperidine-1,4-dicarboxylate Piperidine (6-membered, 1N) Methyl ester at 4-position Reduced ring flexibility Intermediate for bioactive molecules
1-Benzyl 4-(tert-butyl) 2-(cyanomethyl)piperazine-1,4-dicarboxylate Piperazine (6-membered, 2N) Cyanomethyl at 2-position Electrophilic nitrile group PROTAC synthesis (e.g., KRASG12C degraders)
Di-tert-butyl 2-azidopiperazine-1,4-dicarboxylate Piperazine Azide at 2-position Click chemistry compatibility Bioconjugation and peptide synthesis

Analysis :

  • Piperidine derivatives (6-membered, single nitrogen) lack the conformational flexibility of diazepanes, limiting their utility in receptor binding .
  • Piperazine analogues, such as the cyanomethyl and azido variants, introduce reactive handles (e.g., nitrile, azide) for targeted degradation or bioconjugation, unlike the inert methyl group in the target diazepane .

Oxazepine and Other Heterocycles

Table 3: Seven-Membered Heterocycles with Varied Atoms

Compound Name Core Structure Substituents Molecular Weight Applications Reference
1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate Azepane (7-membered, 1N) 5-keto, ethyl ester 349.36 g/mol Intermediate for antitumor agents
1-(Benzyloxy)methyl-5-p-methoxybenzyl-1,2,3,4-tetrahydro-1,4-oxazepine-3,4-dicarboxylic acid Oxazepine (7-membered, 1N, 1O) Methoxybenzyl, tetrahydro 673.21 g/mol (HRMS) Synthetic precursor for complex heterocycles

Analysis :

  • The 5-oxoazepane derivative shares the seven-membered ring but replaces one nitrogen with a carbonyl group, reducing basicity and altering solubility .
  • Oxazepines (with oxygen heteroatoms) exhibit distinct electronic properties compared to diazepanes, impacting their binding affinity in biological targets .

Biological Activity

1-Benzyl 4-(tert-butyl) (R)-5-methyl-1,4-diazepane-1,4-dicarboxylate is a complex organic compound characterized by its unique diazepane ring structure, which includes two nitrogen atoms and various substituents that influence its biological activity. This compound has garnered attention in medicinal chemistry due to its potential interactions with biological targets, particularly orexin receptors, which are involved in regulating sleep and appetite.

Chemical Structure

The molecular formula of this compound is C19H28N2O4C_{19}H_{28}N_{2}O_{4}, with a molecular weight of 348.44 g/mol. The compound features a benzyl group and a tert-butyl group that contribute to its distinct chemical properties.

Orexin Receptor Modulation

Research indicates that compounds similar to this compound exhibit significant biological activities as antagonists for orexin receptors. These receptors play critical roles in various physiological processes, including:

  • Sleep Regulation : Orexin receptors are known to influence wakefulness and sleep patterns.
  • Appetite Control : They also regulate feeding behavior and energy homeostasis.

Studies have shown that specific diazepane derivatives can modulate orexin receptor activity, suggesting therapeutic applications for disorders such as insomnia and obesity.

The interaction of this compound with orexin receptors may involve several mechanisms:

  • Competitive Inhibition : The compound may compete with endogenous orexins for binding sites on the receptor.
  • Allosteric Modulation : It may also act as an allosteric modulator, altering receptor activity without directly competing with the ligand.

Case Studies

  • Antagonistic Effects on Orexin Receptors : A study demonstrated that certain diazepane derivatives could effectively inhibit orexin receptor activity, leading to decreased food intake in animal models.
  • Potential Therapeutic Applications : Another investigation highlighted the potential of these compounds in treating sleep disorders by reducing the excitatory effects of orexins on wakefulness.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
1-Benzyl 3-(tert-butyl) diazepaneSimilar diazepane structureDifferent substitution pattern leading to varied activity
2-Methyl-5-benzyl diazepaneBenzyl group presentPotentially different receptor interactions
3-(tert-butyl)-2-benzodiazepineBenzodiazepine coreExhibits anxiolytic properties distinct from orexin modulation

The specificity of this compound lies in its arrangement of functional groups and stereochemistry, which may confer specialized interactions with biological targets compared to these similar compounds.

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